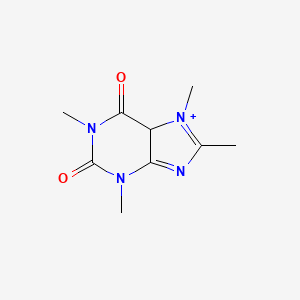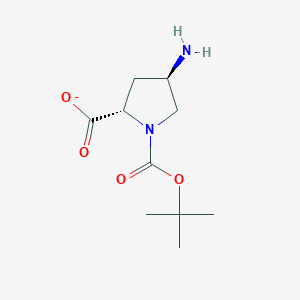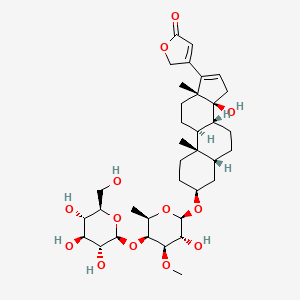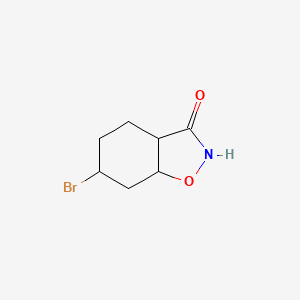
6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one is a chemical compound with a unique structure that includes a bromine atom and a hexahydro-benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one typically involves the bromination of a precursor compound followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction parameters. The use of catalysts and solvents can optimize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoxazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one: Lacks the bromine atom, which may affect its reactivity and binding properties.
6-Chloro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one: Contains a fluorine atom, which can influence its biological activity and stability.
Uniqueness
The presence of the bromine atom in 6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity can significantly impact the compound’s reactivity, binding affinity, and overall chemical behavior.
Eigenschaften
Molekularformel |
C7H10BrNO2 |
|---|---|
Molekulargewicht |
220.06 g/mol |
IUPAC-Name |
6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H10BrNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h4-6H,1-3H2,(H,9,10) |
InChI-Schlüssel |
RJLJAULNMNOBBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1Br)ONC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)-](/img/structure/B12361100.png)
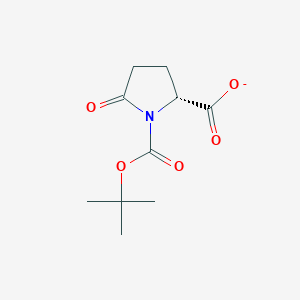
![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12361106.png)



![[(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12361144.png)

